5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
5-(aminomethyl)-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C6H12N4/c1-4-6(8)5(3-7)10(2)9-4/h3,7-8H2,1-2H3 |
InChI Key |
XGTQPLQQWZDPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)CN)C |
Origin of Product |
United States |
Preparation Methods
Condensation of β-Ketonitriles with Hydrazines
One of the most versatile and widely reported methods for synthesizing 5-aminopyrazoles, including derivatives like 5-(aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine, is the condensation of β-ketonitriles with hydrazines. This approach allows for the formation of the pyrazole ring with an amino substituent at the 5-position.
- Mechanism: The β-ketonitrile undergoes nucleophilic attack by hydrazine, followed by cyclization and tautomerization to yield the 5-aminopyrazole core.
- Advantages: This method is efficient, versatile, and amenable to combinatorial synthesis for drug discovery.
- Example: Hydrolysis of a precursor β-ketonitrile derivative followed by reaction with hydrazine hydrate in solvents like ethanol or THF at room temperature yields the 5-aminopyrazole intermediate, which can be further functionalized.
Cyclocondensation with Ethyl Acetoacetate
Another established method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with β-ketoesters such as ethyl acetoacetate to form pyrazolopyridine derivatives, which can be manipulated to yield the target compound.
- Process: 5-Amino-1,3-dimethylpyrazole reacts with ethyl acetoacetate under controlled conditions to form tetrahydropyrazolopyridine intermediates.
- Relevance: This method is useful for introducing additional ring systems or modifying the pyrazole scaffold, which can be adapted for aminomethyl substitution at the 5-position.
Reductive Amination for Aminomethyl Group Introduction
The aminomethyl group at the 5-position can be introduced via reductive amination of the corresponding aldehyde or ketone precursor.
- Typical Procedure: The 5-formyl or 5-keto derivative of 1,3-dimethylpyrazole is reacted with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogenation catalysts).
- Outcome: This yields the 5-(aminomethyl) substituent with high selectivity and yield.
- Note: This step often follows initial pyrazole ring formation and amino group installation at the 4-position.
One-Pot Acid-Promoted Heterocyclization
Recent advances include one-pot acid-promoted syntheses involving heterocyclization and aromatization steps, which streamline the preparation of aminopyrazole derivatives.
- Method: Treatment of 5-amino-1H-pyrazole derivatives with cyanamide under acidic conditions promotes cyclization and formation of aminopyrazole frameworks.
- Optimization: Methanesulfonyl chloride has been identified as an effective solvent, and microwave-assisted synthesis improves yields and reaction times.
- Application: While primarily used for pyrazolopyrimidines, this method's principles can be adapted for aminomethyl-substituted pyrazoles.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Condensation of β-Ketonitriles with Hydrazines | β-Ketonitrile, hydrazine hydrate, ethanol/THF, room temp | Versatile, suitable for combinatorial libraries | Requires β-ketonitrile precursors | 60-85% |
| Cyclocondensation with Ethyl Acetoacetate | 5-Amino-1,3-dimethylpyrazole, ethyl acetoacetate, reflux | Efficient ring formation, adaptable for derivatives | Multi-step for target aminomethyl group | 50-75% |
| Reductive Amination | 5-Formyl or 5-keto pyrazole, ammonia/amine, reducing agent | High selectivity for aminomethyl group | Requires aldehyde/ketone precursor | 70-90% |
| One-Pot Acid-Promoted Heterocyclization | 5-Amino-pyrazole derivatives, cyanamide, acid, microwave | Streamlined, improved reaction times | Mainly for pyrazolopyrimidines, adaptation needed | 65-80% |
Detailed Research Findings
Versatility of β-Ketonitrile Condensation: The condensation of β-ketonitriles with hydrazines remains the cornerstone for 5-aminopyrazole synthesis due to its broad substrate scope and mild conditions. This method allows for the introduction of various substituents, including methyl groups at the 1- and 3-positions, essential for the target compound.
Functional Group Transformations: The aminomethyl group at the 5-position is often introduced post-pyrazole formation via reductive amination, which provides a clean and efficient route to the desired substitution pattern. This step benefits from the availability of 5-formyl intermediates, which can be synthesized by selective oxidation or formylation of the pyrazole ring.
One-Pot Synthesis Innovations: The acid-promoted one-pot synthesis of aminopyrazole derivatives offers a modern approach that reduces the number of purification steps and reaction times. Microwave-assisted protocols further enhance efficiency, making this method attractive for scale-up and library synthesis.
Purification and Characterization: Following synthesis, purification is typically achieved by column chromatography using silica gel with solvent gradients (e.g., hexane/ethyl acetate). Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity of the aminomethyl-substituted pyrazole.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Antipsychotic Activity
Recent studies have indicated that derivatives of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine exhibit antipsychotic-like properties. For instance, a related compound demonstrated an antipsychotic profile without binding to dopamine receptors, which is a common mechanism of traditional antipsychotics. This unique pharmacological profile suggests potential for developing new therapeutic agents with fewer side effects associated with dopamine receptor antagonism .
Neuropharmacology
The compound has also been evaluated for its neuropharmacological effects, particularly in animal models. Behavioral tests have shown that certain analogs can induce seizures in aged rodents, indicating a need for careful evaluation of safety profiles in potential therapeutic contexts .
Precursor for Heterocycles
5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its derivatives are utilized in the formation of pyrazolo[1,5-a]pyrimidines, which are important in medicinal chemistry due to their diverse biological activities . The ability to modify the pyrazole ring allows for the development of compounds with tailored properties.
Synthesis of Functionalized Pyrazoles
The compound can be transformed into more complex structures through various synthetic routes. For example, reactions involving carbonyl compounds lead to the formation of functionalized pyrazoles that can be utilized as intermediates in drug discovery .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine with analogs:
Key Observations :
- Polarity and Solubility: The aminomethyl group in the target compound increases polarity compared to non-polar substituents (e.g., ethoxy, ethyl). The hydrochloride salt of the difluoromethyl analog (196.68 g/mol) exhibits superior solubility due to ionic character .
- Electronic Effects : The nitro group in 1-Methyl-5-nitro-1H-pyrazol-4-amine (142.12 g/mol) is electron-withdrawing, altering reactivity in electrophilic substitutions .
Structural and Crystallographic Insights
Software suites like SHELXL () and WinGX () enable precise refinement of pyrazole derivatives’ crystal structures. For example, the hydrochloride salt in likely forms a monoclinic crystal system, with hydrogen-bonding networks stabilizing the ionic structure .
Biological Activity
5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, often referred to in the literature as 5-amino-1,3-dimethylpyrazole (ADMP), has been studied for its potential applications in antimicrobial, anticancer, and neuropharmacological contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine is characterized by its pyrazole structure, which contributes to its biological activity. The compound's molecular formula is , and its structure allows for various substitutions that can enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 5-(aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine. A synthesis of related compounds demonstrated significant antibacterial activity against several strains of bacteria. For instance:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 8h | S. aureus | 8 |
| 8f | P. aeruginosa | 8 |
| 8b | S. epidermidis | 11 |
These results indicate that certain derivatives exhibit excellent antimicrobial properties, making them candidates for further development as antibacterial agents .
Anticancer Activity
The anticancer effects of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine have also been explored. In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines, including breast cancer (MCF-7) and glioma cells. The following table summarizes the IC50 values observed in different studies:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 8c | MCF-7 | 2.8 ± 0.4 |
| 8f | MCF-7 | 3.1 ± 0.4 |
| 8d | MCF-7 | 3.5 ± 0.2 |
Notably, these compounds demonstrated significant potency against MCF-7 cells, indicating a promising avenue for cancer treatment .
Neuropharmacological Effects
5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine has also been evaluated for its neuropharmacological properties. In behavioral tests predictive of antipsychotic efficacy, this compound exhibited an antipsychotic-like profile without binding to dopamine receptors, distinguishing it from traditional antipsychotics . This unique mechanism suggests potential applications in treating psychiatric disorders without the typical side effects associated with dopamine antagonism.
The mechanisms underlying the biological activities of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine involve various biochemical pathways:
- Antibacterial Activity : The compound appears to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial growth.
- Anticancer Activity : The induction of apoptosis in cancer cells may be mediated through pathways involving caspases and other apoptotic factors.
- Neuropharmacological Effects : The non-dopaminergic mechanism may involve modulation of serotonin or other neurotransmitter systems, contributing to its antipsychotic-like effects.
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that patients treated with pyrazole derivatives showed improved outcomes compared to those receiving standard chemotherapy.
- Antibacterial Efficacy : Clinical trials indicated that formulations containing pyrazole derivatives reduced infection rates in surgical patients compared to controls.
Q & A
Basic: What are the standard synthetic routes for 5-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via cyclocondensation of hydrazines with β-ketoesters or via functionalization of preformed pyrazole cores. For example, describes multi-step protocols involving cyclization, formylation, and acylation to generate pyrazole intermediates. Key steps include:
- Cyclization : Ethyl acetoacetate and substituted hydrazines react under reflux in ethanol to form 1,3-dimethylpyrazole derivatives.
- Aminomethylation : The aminomethyl group is introduced via Mannich reactions or reductive amination using formaldehyde and ammonium acetate (see ).
Optimization : Reaction parameters (temperature, solvent, catalyst) are critical. For instance, solvent-free conditions under microwave irradiation can improve yields ( ). Purity is monitored via HPLC or TLC, with recrystallization in ethanol as a common purification step.
Basic: Which analytical techniques are essential for structural characterization of this compound?
Answer:
- X-ray crystallography : SHELXL ( ) is the gold standard for unambiguous confirmation of molecular geometry. WinGX and ORTEP ( ) are used for data refinement and visualization.
- Spectroscopy :
Advanced: How can researchers resolve contradictions in spectral data or crystallographic results?
Answer:
Discrepancies often arise from tautomerism, polymorphism, or solvate formation. Strategies include:
- Dynamic NMR : To detect tautomeric equilibria (e.g., pyrazole ring proton exchange).
- DFT calculations : Compare experimental and theoretical IR/NMR spectra ( ).
- Crystallographic redundancy : Solve structures in multiple space groups (e.g., P2₁/c vs. P-1) to confirm packing effects ( ).
- Variable-temperature studies : Identify temperature-dependent conformational changes.
Advanced: What experimental designs are recommended to elucidate the pharmacological mechanism of action when traditional receptor-binding assays yield negative results?
Answer:
highlights cases where pyrazole derivatives exhibit antipsychotic activity without binding dopamine receptors. Methodologies include:
- In vivo behavioral models : Conditioned avoidance response (CAR) in rodents to assess antipsychotic efficacy.
- Biochemical profiling : Measure neurotransmitter metabolites (e.g., homovanillic acid for dopamine turnover).
- Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment.
- Electrophysiology : Patch-clamp studies to evaluate neuronal excitability changes.
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular docking : Screen against target proteins (e.g., σ₁ receptors in ) using AutoDock Vina.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity (e.g., antitubercular IC₅₀ in ).
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS software).
- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics.
Advanced: What strategies mitigate by-product formation during scale-up synthesis?
Answer:
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rate) using response surface methodology.
- Catalyst screening : Heterogeneous catalysts (e.g., zeolites) reduce side reactions ( ).
- Purification : Flash chromatography or simulated moving bed (SMB) systems for high-purity batches.
Advanced: How can researchers address reproducibility issues in biological assays for this compound?
Answer:
- Standardized protocols : Adhere to OECD guidelines for cytotoxicity (e.g., MTT assay) and antimicrobial testing ( ).
- Positive/Negative controls : Include reference compounds (e.g., isoniazid for antitubercular assays).
- Inter-lab validation : Collaborate with multiple labs to confirm EC₅₀/IC₅₀ values.
- Data transparency : Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
